(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone
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Overview
Description
(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone is a complex organic compound that features a pyrrolidine ring, a phenylsulfonyl group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenylsulfonyl Group: This step often involves sulfonylation reactions using reagents like phenylsulfonyl chloride.
Attachment of the Pyridine Moiety: This can be done through coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors. Studies have shown its potential in inhibiting certain biological pathways, making it a promising lead compound in drug discovery .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical modifications makes it versatile for applications in materials science and engineering .
Mechanism of Action
The mechanism of action of (2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets. The phenylsulfonyl group can form strong interactions with enzyme active sites, while the pyrrolidine and pyridine rings can enhance binding affinity through hydrophobic and π-π interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure and exhibit similar chemical reactivity.
Phenylsulfonyl Compounds: Phenylsulfonyl chloride and its derivatives are commonly used in sulfonylation reactions and share the phenylsulfonyl group.
Pyridine Derivatives: Compounds like 2-pyridyl ketones and pyridine-2-carboxamides share the pyridine moiety and exhibit similar binding properties.
Uniqueness
What sets (2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone apart is the combination of these three functional groups in a single molecule. This unique structure allows for a diverse range of chemical reactions and biological interactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-pyridin-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-17(16-10-4-5-11-18-16)19-12-6-7-14(19)13-23(21,22)15-8-2-1-3-9-15/h1-5,8-11,14H,6-7,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUFZGYSMSMFAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=N2)CS(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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